molecular formula C18H24N2O3 B13779558 1-Benzyl-5-ethyl-5-isoamyl barbituric acid CAS No. 73680-98-5

1-Benzyl-5-ethyl-5-isoamyl barbituric acid

Cat. No.: B13779558
CAS No.: 73680-98-5
M. Wt: 316.4 g/mol
InChI Key: JNFAJTHZJGSFSA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Benzyl-5-ethyl-5-isopentylbarbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation with appropriate alkyl halides. The reaction conditions often require a strong base such as sodium ethoxide in ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-5-ethyl-5-isopentylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Benzyl-5-ethyl-5-isopentylbarbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-ethyl-5-isopentylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect. Additionally, it may also interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

1-Benzyl-5-ethyl-5-isopentylbarbituric acid can be compared with other barbiturates such as amobarbital and phenobarbital:

Properties

CAS No.

73680-98-5

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

1-benzyl-5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H24N2O3/c1-4-18(11-10-13(2)3)15(21)19-17(23)20(16(18)22)12-14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3,(H,19,21,23)

InChI Key

JNFAJTHZJGSFSA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CCC(C)C

Origin of Product

United States

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